2,4-Dichloro-8-nitroquinazoline
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Overview
Description
2,4-Dichloro-8-nitroquinazoline is a chemical compound that has garnered significant attention in scientific research due to its diverse range of applications. This compound belongs to the quinazoline family, which is known for its broad spectrum of biological activities. Quinazolines are nitrogen-containing heterocycles that serve as building blocks for various pharmacologically active molecules .
Mechanism of Action
Target of Action
The primary target of 2,4-Dichloro-8-nitroquinazoline is Shikimate Dehydrogenase (SDH) . SDH is a key enzyme in the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids in plants .
Mode of Action
This compound interacts with its target, SDH, by reducing the maximum rate of the enzyme’s activity (Vmax) while keeping the Michaelis constant (Km) unchanged . This indicates a non-competitive inhibition , where the compound binds to an allosteric site on the enzyme, changing its conformation and thus reducing its activity.
Biochemical Pathways
The shikimate pathway, which is affected by this compound, is responsible for the biosynthesis of aromatic amino acids in plants . By inhibiting SDH, the compound restricts the conversion of 3-dehydroshikimate to shikimate, a crucial step in this pathway . This can lead to a reduction in the production of these amino acids and impact various downstream processes that rely on them.
Result of Action
The inhibition of SDH by this compound can lead to a decrease in the production of aromatic amino acids in plants . This can result in various molecular and cellular effects, such as reduced growth, as seen in the reduced root length of soybean and maize in hydroponic experiments .
Biochemical Analysis
Cellular Effects
It is known that quinazoline derivatives can have anticancer activity, potentially affecting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-8-nitroquinazoline typically involves the reaction of ortho-aminobenzoic acid with potassium cyanate to form 2,4-quinazoline diones. These diones are then chlorinated using a chlorinating agent to yield 2,4-dichloroquinazoline . The reaction conditions include using water as a solvent at temperatures between 20 and 100°C with a pH of 9 to 12. The chlorination step uses fatty amine as a solvent .
Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and cost-effective. The process involves the use of non-toxic solvents and accessible raw materials, ensuring high reaction yields and suitability for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-8-nitroquinazoline undergoes various chemical reactions, including substitution, reduction, and oxidation.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophilic substitution where the chlorine atoms are replaced by other nucleophiles. Common reagents include sodium methoxide and potassium tert-butoxide.
Reduction Reactions: Reduction of the nitro group to an amino group can be achieved using reagents like tin(II) chloride or iron powder in acidic conditions.
Oxidation Reactions: Oxidation reactions can convert the amino group back to a nitro group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products: The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
2,4-Dichloro-8-nitroquinazoline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
2,4-Dichloro-6-nitroquinazoline: Shares the 2,4-dichloro substitution pattern but differs in the position of the nitro group.
Quinazolinone Derivatives: These compounds have a similar quinazoline core structure but with different substituents, leading to varied biological activities.
Uniqueness: 2,4-Dichloro-8-nitroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,4-dichloro-8-nitroquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2N3O2/c9-7-4-2-1-3-5(13(14)15)6(4)11-8(10)12-7/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZHSDKNMNJKGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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